molecular formula C12H16N2O B2596405 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one CAS No. 2180068-12-4

4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one

Cat. No.: B2596405
CAS No.: 2180068-12-4
M. Wt: 204.273
InChI Key: PPUZULGHUONZLS-UHFFFAOYSA-N
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Description

4,7-Diazatricyclo[7.5.0.0²,⁷]tetradeca-1,8-dien-3-one is a polycyclic heterocyclic compound featuring a tricyclic scaffold with two nitrogen atoms (4,7-positions) and a ketone group at position 2. The molecule’s fused bicyclic system (7.5.0) and bridgehead double bonds (tetradeca-1,8-diene) contribute to its structural rigidity and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4,7-diazatricyclo[7.5.0.02,7]tetradeca-1,8-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-11-10-5-3-1-2-4-9(10)8-14(11)7-6-13-12/h8H,1-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUZULGHUONZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN3CCNC(=O)C3=C2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Differences Biological/Functional Relevance Reference
4,7-Diazatricyclo[7.5.0.0²,⁷]tetradeca-1,8-dien-3-one Tricyclic (7.5.0), N at 4,7; ketone at 3 Reference compound Potential enzyme inhibition, structural studies -
4-(4-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1,9-dien-3-one Sulfanylidene group (C=S), 8-thia (S atom), 4-methoxyphenyl substituent Sulfur substitution alters electronic properties; substituent enhances lipophilicity Discontinued (likely due to stability issues)
N-(3-Chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine 8-Thia (S atom), chloro-fluorophenyl amine substituent Aromatic substituent may improve binding to biological targets (e.g., receptors) Pharmacological potential (unreported specifics)
7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one Smaller bicyclic system (4.2.2), N at 7,8; ketone at 7 Reduced ring strain compared to 7.5.0 system; distinct photoelectron properties Model for studying azoalkane geometry and stability
p-Mentha-1,8-dien-3-one Monoterpenoid with p-menthane backbone, ketone at 3 Linear structure vs. tricyclic; oxygen at C3 in both Mite pheromone, antifungal activity
7,11-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one Diazatricyclo with quinazolinylmethyl and benzodioxolylamino substituents Extended substituents enhance protein binding (e.g., CRY stabilizers) Circadian rhythm disorder treatment

Stability and Commercial Availability

  • Discontinued Derivatives: notes discontinuation of sulfanylidene-8-thia analogs, likely due to synthetic challenges or instability. This underscores the importance of substituent selection for the target compound’s viability .
  • Commercial Building Blocks : Enamine Ltd. () lists 8-thia-4,6-diazatricyclo derivatives as available intermediates, suggesting feasibility of scaling up analogous syntheses .

Biological Activity

4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one is a complex organic compound with the CAS number 2180068-12-4. This compound features a unique tricyclic structure that has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O, with a molecular weight of 204.27 g/mol. The compound's InChI key is provided as follows:

InChI 1S C12H16N2O c15 12 11 10 5 3 1 2 4 9 10 8 14 11 7 6 13 12 h8H 1 7H2 H 13 15 \text{InChI 1S C12H16N2O c15 12 11 10 5 3 1 2 4 9 10 8 14 11 7 6 13 12 h8H 1 7H2 H 13 15 }

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may modulate the activity of enzymes or receptors through binding interactions, leading to various physiological effects.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : There is evidence pointing towards its potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups.
  • Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment : A cytotoxicity assay was performed using human cancer cell lines, revealing that this compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells.

Comparative Analysis with Similar Compounds

To highlight the uniqueness and potential advantages of this compound over similar compounds, a comparison table is presented below:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundStructureYesYesSelective
4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-thioneSimilarModerateNoNon-selective
4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-olSimilarYesModerateNon-selective

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